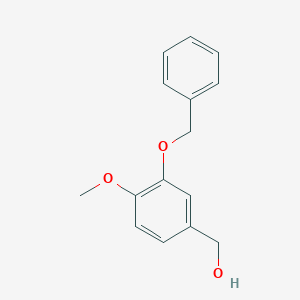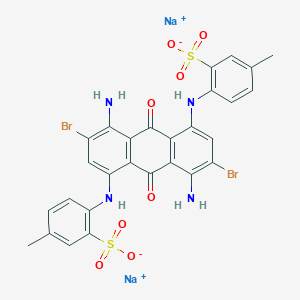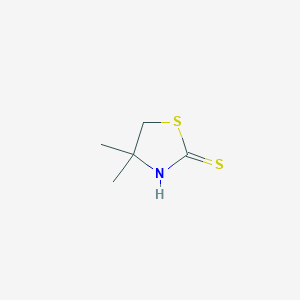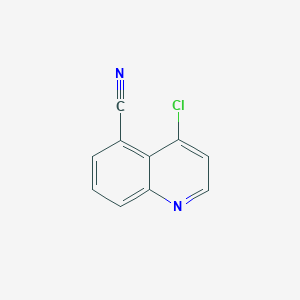
4-氯喹啉-5-碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloroquinoline-5-carbonitrile is a chemical compound with the CAS Number: 132586-14-2 . It has a molecular weight of 188.62 . The IUPAC name for this compound is 4-chloro-5-quinolinecarbonitrile .
Synthesis Analysis
The synthesis of 4-Chloroquinoline-5-carbonitrile and its derivatives involves various methods. One such method involves the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-5-carbonitrile consists of a quinoline core, which is a nitrogen-containing bicyclic compound . The compound has a chlorine atom at the 4th position and a carbonitrile group at the 5th position .Chemical Reactions Analysis
The chemical reactions of 4-Chloroquinoline-5-carbonitrile derivatives are diverse and depend on the substituents at various positions . For instance, the reactions of the chloro substituent at the 2nd or 4th position, as well as the cyano substituent at the 3rd position, have been studied .Physical And Chemical Properties Analysis
4-Chloroquinoline-5-carbonitrile is a white solid . It has a molecular formula of C10H5ClN2 and an average mass of 163.604 Da .科学研究应用
Antibacterial and Antioxidant Activities
Specific Scientific Field
Summary of the Application
Chloroquinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities .
Methods of Application or Experimental Procedures
The synthesis involved the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde. The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
Results or Outcomes
The compounds synthesized were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Some compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively. The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .
Antimicrobial Activity
Summary of the Application
Quinoline derivatives, including Chloroquinoline, have been found to exhibit significant antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Methods of Application or Experimental Procedures
Chemical modification of quinoline is one of the common approaches used in drug discovery, resulting in improved therapeutic effects. Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Results or Outcomes
Most quinoline derivatives exhibit good antimicrobial activity. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Anticancer Activity
Summary of the Application
Quinoline derivatives, including Chloroquinoline, have been found to exhibit significant anticancer activity .
Methods of Application or Experimental Procedures
The anticancer activity of quinoline derivatives is often evaluated using in vitro cell culture models. The compounds are tested for their ability to inhibit the proliferation of cancer cells and induce apoptosis .
Results or Outcomes
Quinoline derivatives have been found to exhibit significant anticancer activity. The anticancer activity of these compounds is often associated with their ability to interfere with DNA replication and transcription, inhibit protein synthesis, and induce apoptosis .
Antiviral Activity
Summary of the Application
Quinoline derivatives, including Chloroquinoline, have been found to exhibit significant antiviral activity .
Methods of Application or Experimental Procedures
The antiviral activity of quinoline derivatives is often evaluated using in vitro cell culture models. The compounds are tested for their ability to inhibit the replication of viruses .
Results or Outcomes
Quinoline derivatives have been found to exhibit significant antiviral activity. The antiviral activity of these compounds is often associated with their ability to interfere with viral replication and transcription .
Antihypertensive Activity
Summary of the Application
Quinoline derivatives, including Chloroquinoline, have been found to exhibit significant antihypertensive activity .
Methods of Application or Experimental Procedures
The antihypertensive activity of quinoline derivatives is often evaluated using in vivo animal models. The compounds are tested for their ability to lower blood pressure .
Results or Outcomes
Quinoline derivatives have been found to exhibit significant antihypertensive activity. The antihypertensive activity of these compounds is often associated with their ability to relax blood vessels and reduce heart rate .
安全和危害
未来方向
Quinoline derivatives, including 4-Chloroquinoline-5-carbonitrile, have shown promise in various areas of medicine due to their wide range of biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimicrobial, antiviral, and anticancer activity .
属性
IUPAC Name |
4-chloroquinoline-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFLCFMMESPBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624054 |
Source


|
| Record name | 4-Chloroquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-5-carbonitrile | |
CAS RN |
132586-14-2 |
Source


|
| Record name | 4-Chloroquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

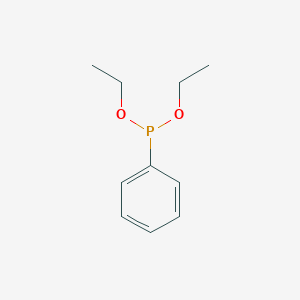
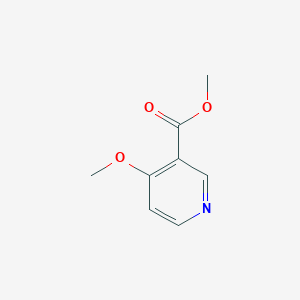
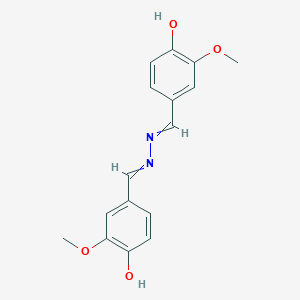
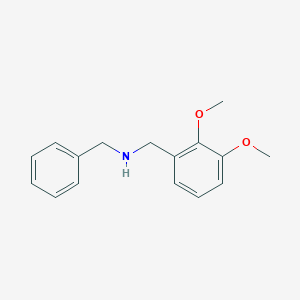
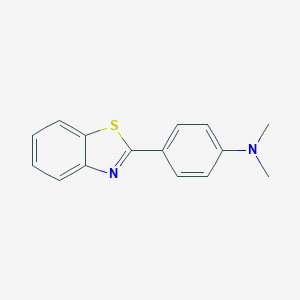
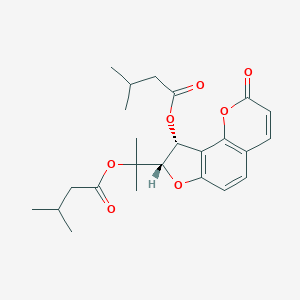
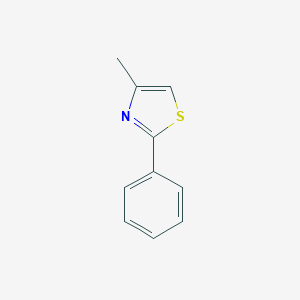
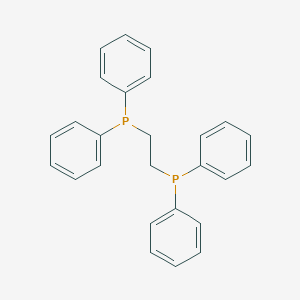
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
